molecular formula C11H22O2 B14542013 4,5-Dimethyl-2,2-di(propan-2-yl)-1,3-dioxolane CAS No. 61920-51-2

4,5-Dimethyl-2,2-di(propan-2-yl)-1,3-dioxolane

Cat. No.: B14542013
CAS No.: 61920-51-2
M. Wt: 186.29 g/mol
InChI Key: BZZHCGUGRINZGA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2,2-di(propan-2-yl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This particular compound is characterized by the presence of two methyl groups and two isopropyl groups attached to the dioxolane ring, making it a highly branched and sterically hindered molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2,2-di(propan-2-yl)-1,3-dioxolane typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method is the reaction of 2,3-butanediol with acetone in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the cyclization reaction. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2,2-di(propan-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can lead to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of substituted dioxolanes with various functional groups.

Scientific Research Applications

4,5-Dimethyl-2,2-di(propan-2-yl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a protecting group for diols in organic synthesis due to its stability under various reaction conditions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as a solvent or intermediate in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2,2-di(propan-2-yl)-1,3-dioxolane depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable cyclic structures with diols, preventing unwanted reactions at these sites. In biological systems, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler dioxolane without the methyl and isopropyl substituents.

    2,2-Dimethyl-1,3-dioxolane: Contains two methyl groups but lacks the isopropyl groups.

    4,5-Dimethyl-1,3-dioxolane: Contains two methyl groups but lacks the isopropyl groups.

Uniqueness

4,5-Dimethyl-2,2-di(propan-2-yl)-1,3-dioxolane is unique due to its highly branched structure, which imparts steric hindrance and influences its reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis and as a potential bioactive compound in biological research.

Properties

CAS No.

61920-51-2

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

4,5-dimethyl-2,2-di(propan-2-yl)-1,3-dioxolane

InChI

InChI=1S/C11H22O2/c1-7(2)11(8(3)4)12-9(5)10(6)13-11/h7-10H,1-6H3

InChI Key

BZZHCGUGRINZGA-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)(C(C)C)C(C)C)C

Origin of Product

United States

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